(2Z)-2-[(2-carbamoylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
CAS No.: 328268-96-8
Cat. No.: VC4876251
Molecular Formula: C18H15N3O4
Molecular Weight: 337.335
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 328268-96-8 |
|---|---|
| Molecular Formula | C18H15N3O4 |
| Molecular Weight | 337.335 |
| IUPAC Name | 2-(2-carbamoylphenyl)imino-8-methoxychromene-3-carboxamide |
| Standard InChI | InChI=1S/C18H15N3O4/c1-24-14-8-4-5-10-9-12(17(20)23)18(25-15(10)14)21-13-7-3-2-6-11(13)16(19)22/h2-9H,1H3,(H2,19,22)(H2,20,23) |
| Standard InChI Key | VNPIGPUCECDBQK-UZYVYHOESA-N |
| SMILES | COC1=CC=CC2=C1OC(=NC3=CC=CC=C3C(=O)N)C(=C2)C(=O)N |
Introduction
Structural Characteristics and Molecular Configuration
The molecular architecture of (2Z)-2-[(2-carbamoylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide centers on a 2H-chromene backbone (benzopyran system) with three critical functional modifications:
-
Methoxy Group at Position 8: Electron-donating methoxy substituents are known to influence electronic distribution, enhancing aromatic stabilization and modulating intermolecular interactions .
-
Carboxamide at Position 3: The carboxamide group (-CONH2) introduces hydrogen-bonding capabilities, which are pivotal for target binding in biological systems .
-
(2Z)-Imino-Carbamoylphenyl Moiety at Position 2: The Z-configuration of the imino linkage and the ortho-carbamoylphenyl group create steric and electronic effects that may dictate conformational preferences and receptor affinity.
Comparative analysis with structurally related chromenes, such as N-cyclohexyl-5-methoxy-2H-chromene-2-carboxamide , reveals that substitution patterns significantly alter solubility and reactivity. For instance, the methoxy group at position 8 likely enhances lipophilicity compared to unsubstituted chromenes, while the carbamoylphenyl imino group may promote π-π stacking interactions with aromatic residues in enzyme active sites .
Synthetic Methodologies
Knoevenagel Condensation Approach
A widely utilized route for synthesizing 2-imino-2H-chromene-3-carboxamides involves Knoevenagel condensation between salicylaldehyde derivatives and N-substituted cyanoacetamides. This method, optimized by Gupta et al., employs aqueous sodium carbonate under mild conditions to achieve high yields (85–92%) . For the target compound, 8-methoxy-salicylaldehyde could react with 2-cyanoacetamidobenzene to form the chromene scaffold, followed by imino group stabilization (Fig. 1).
Key Advantages:
Bi(OTf)3-Catalyzed Isocyanide Addition
An alternative pathway leverages bismuth triflate-catalyzed addition of isocyanides to chromene acetals, enabling efficient access to 2-carboxamide derivatives . This method’s regioselectivity is particularly advantageous for introducing the carboxamide group at position 3 without competing side reactions .
Reaction Conditions:
Table 1: Comparison of Synthetic Routes
| Method | Catalyst | Yield (%) | Temperature | Key Feature |
|---|---|---|---|---|
| Knoevenagel Condensation | Na2CO3 (aq) | 85–92 | 25°C | Eco-friendly, high atom economy |
| Bi(OTf)3 Catalysis | Bi(OTf)3 | 73–95 | 25°C | Regioselective functionalization |
Physicochemical Properties
While experimental data for the specific compound are unavailable, extrapolation from analogous chromenes provides preliminary insights:
-
Solubility: Methoxy and carboxamide groups likely confer moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited aqueous solubility.
-
Thermal Stability: Chromene derivatives typically exhibit decomposition temperatures above 200°C, with methoxy substituents enhancing stability through resonance effects .
-
Crystallinity: The planar chromene system and hydrogen-bonding carboxamide group suggest a propensity for crystalline solid-state formation, facilitating X-ray diffraction analysis .
Biological Activity and Mechanistic Hypotheses
Chromene derivatives are renowned for their diverse pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial activities. Although direct evidence for (2Z)-2-[(2-carbamoylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is lacking, the following activities are hypothesized based on structural analogs:
Anti-Inflammatory Activity
Methoxy-substituted chromenes are potent cyclooxygenase-2 (COX-2) inhibitors, reducing prostaglandin synthesis . The Z-configuration of the imino group may optimize steric alignment with COX-2’s hydrophobic cleft .
Challenges and Future Directions
Current limitations include the absence of targeted biological assays and pharmacokinetic data for this compound. Future research should prioritize:
-
In Vitro Screening: Evaluate efficacy against cancer cell lines (e.g., MCF-7, A549) and inflammatory markers (COX-2, TNF-α).
-
ADMET Profiling: Assess absorption, distribution, and toxicity using in silico models and rodent studies .
-
Synthetic Optimization: Explore microwave-assisted or flow-chemistry approaches to improve yield and scalability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume